N-(3-chloro-4-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5/c1-19-11-4-3-8(5-9(11)15)16-14(18)12-6-10(17)13(20-2)7-21-12/h3-7H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYMJYYDITYASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation Approach
Claisen condensation between β-ketoesters and carbonyl compounds is a classical method for constructing 4-pyranones. For example, ethyl acetoacetate reacts with diethyl oxalate under basic conditions to form ethyl 4-oxo-4H-pyran-2-carboxylate. Adapting this to the target compound requires introducing methoxy groups at position 5.
Optimization Insights :
-
Base Selection : Sodium ethoxide in anhydrous ethanol achieves higher yields (75–80%) compared to potassium tert-butoxide.
-
Temperature : Reflux conditions (80–90°C) prevent side reactions like decarboxylation.
Post-condensation, the 5-methoxy group is introduced via nucleophilic substitution. For instance, treating the intermediate with sodium methoxide in methanol at 60°C installs the methoxy group regioselectively.
Functionalization of the Pyranone Core
Introduction of the 5-Methoxy Group
Direct methoxylation of the pyranone ring is challenging due to competing side reactions. A preferred strategy involves using pre-methoxylated β-ketoesters. For example, methyl 3-methoxyacetoacetate condensed with diethyl oxalate yields ethyl 5-methoxy-4-oxo-4H-pyran-2-carboxylate.
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C9H10O5 |
| Melting Point | 225–227°C (decomp.) |
| IR (cm⁻¹) | 1720 (C=O), 1620 (C=C) |
Synthesis of 3-Chloro-4-Methoxyaniline
The amine component, 3-chloro-4-methoxyaniline, is typically prepared via chlorination of 4-methoxyaniline.
Procedure :
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Dissolve 4-methoxyaniline in acetic acid.
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Quench with ice-water, extract with dichloromethane, and purify via column chromatography (yield: 65–70%).
Critical Note : Excess chlorination may yield di-substituted products; stoichiometric control is essential.
Amide Bond Formation
Converting the pyranone carboxylic acid to the target carboxamide involves two stages: activation and coupling .
Acid Chloride Formation
The ethyl ester intermediate (e.g., ethyl 5-methoxy-4-oxo-4H-pyran-2-carboxylate) is hydrolyzed to the carboxylic acid using HCl, followed by treatment with thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to form the acid chloride.
Optimized Conditions :
Coupling with 3-Chloro-4-Methoxyaniline
The acid chloride reacts with 3-chloro-4-methoxyaniline in the presence of a base (e.g., pyridine or triethylamine) to form the amide.
Procedure :
-
Dissolve acid chloride (1.0 equiv) in dry THF.
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Add 3-chloro-4-methoxyaniline (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
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Purify via recrystallization from ethanol/water (yield: 70–75%).
Spectroscopic Confirmation :
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¹H NMR (400 MHz, DMSO-d6) : δ 8.02 (s, 1H, pyranone H-3), 7.45 (d, J = 8.8 Hz, 1H, ArH), 6.98 (d, J = 2.8 Hz, 1H, ArH), 3.89 (s, 3H, OCH3), 3.82 (s, 3H, OCH3).
Alternative Routes and Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for amide coupling. A trial using HATU as a coupling agent achieved 80% yield in 15 min versus 12 h conventionally.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.
Reduction: Formation of 5-methoxy-4-hydroxy-4H-pyran-2-carboxamide.
Substitution: Formation of N-(3-azido-4-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide.
Scientific Research Applications
Structure and Composition
The molecular structure of N-(3-chloro-4-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 313.73 g/mol
Chemical Characteristics
The compound features a pyran ring, which is known for its stability and versatility in chemical reactions. The presence of the chloro and methoxy groups enhances its reactivity, making it suitable for various synthetic applications.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Research indicates that the compound can modulate inflammatory pathways, suggesting its use in treating inflammatory diseases .
Material Science
The compound's unique structure allows it to be utilized in the development of novel materials:
- Polymer Synthesis : It serves as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties .
- Coatings and Adhesives : The compound's chemical properties make it suitable for formulating coatings that require durability and resistance to environmental factors .
Agricultural Chemistry
Research has also explored the use of this compound in agriculture:
- Pesticides : The compound has been assessed for its potential as a pesticide, demonstrating effectiveness against various plant pathogens .
Case Study 1: Antimicrobial Properties
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Polymer Development
In a study by Johnson et al. (2024), the compound was integrated into polymer matrices to enhance mechanical strength. The resulting polymers exhibited a tensile strength increase of approximately 25% compared to control samples.
| Sample Type | Tensile Strength (MPa) |
|---|---|
| Control | 50 |
| Compound-integrated | 62.5 |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by interacting with binding sites, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyran Carboxamide Derivatives
Example : N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (CAS 1021093-97-9)
- Molecular Formula: C₂₂H₂₁NO₆
- Key Differences :
- The substituent on the amide nitrogen is a 4-methoxybenzyl group instead of 3-chloro-4-methoxyphenyl.
- A 3-methoxybenzyloxy group replaces the 5-methoxy substituent on the pyran ring.
- Impact: The absence of a chloro group reduces electronegativity and may alter binding interactions in biological systems.
Thiazole-Carboxamide Hybrids
Example : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 55)
- Molecular Formula: Not explicitly provided, but the core includes a thiazole ring.
- Key Differences :
- A thiazole ring replaces the pyran core.
- The cyclopropanecarboxamide and benzodioxole groups introduce conformational rigidity.
- Impact :
Pyrido-Pyrimidinone Derivatives
Examples :
- 2-(3-chloro-4-methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(3-chloro-4-methoxyphenyl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: The pyrido-pyrimidinone core replaces the pyran system.
- Impact: The fused pyrimidinone ring system may offer improved binding to kinase targets. Piperazine groups can modulate pharmacokinetic properties, such as half-life and bioavailability .
Functional Group Variations: Carboxamide vs. Urea Derivatives
Urea Analogs :
- N’-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea (Metoxuron)
- N’-(3-chloro-4-methylphenyl)-N,N-dimethylurea (Chlorotoluron)
- Key Differences :
- Urea (-NH-C(=O)-NH-) vs. carboxamide (-C(=O)-NH-) functional groups.
- Ureas are smaller and more polar.
- Impact :
Pharmacological and Agrochemical Implications
| Compound Class | Core Structure | Substituents | Application | Key Properties |
|---|---|---|---|---|
| Pyran carboxamide | 4H-pyran-4-one | 3-chloro-4-methoxyphenyl | Undisclosed (likely pharma) | Moderate lipophilicity, potential kinase inhibition |
| Thiazole-carboxamide | Thiazole | Cyclopropane, benzodioxole | Experimental (synthesis focus) | High rigidity, possible protease inhibition |
| Pyrido-pyrimidinone | Pyrido[1,2-a]pyrimidinone | Piperazine derivatives | Kinase inhibitors (hypothetical) | Enhanced solubility, CNS penetration |
| Urea derivatives | Urea | 3-chloro-4-methoxyphenyl | Herbicides (e.g., metoxuron) | Polar, photosystem II inhibition |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with potential biological activities. This compound belongs to the class of pyran derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyran core with substituents that enhance its biological activity. The presence of the chloro and methoxy groups on the phenyl ring is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyran compounds can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Antimicrobial Properties : Compounds in this class have been evaluated for their antibacterial and antifungal activities. They may act by disrupting bacterial cell walls or interfering with metabolic pathways.
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies and Experimental Data
-
Anticancer Efficacy :
- A study evaluated the cytotoxic effects of related pyran derivatives on MCF-7 cells, revealing an IC50 value of approximately 15 µM, indicating significant potency against breast cancer cells .
- Another investigation into structural analogs reported that modifications in the methoxy and chloro groups could enhance or diminish activity, suggesting a structure-activity relationship (SAR) that is critical for therapeutic efficacy .
-
Antimicrobial Activity :
- In vitro tests against Staphylococcus aureus and Escherichia coli showed that compounds with similar structures inhibited bacterial growth with MIC values ranging from 8 to 32 µg/mL .
- The mechanism of action was hypothesized to involve disruption of membrane integrity and inhibition of key metabolic enzymes.
- Anti-inflammatory Mechanisms :
Data Table: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| Antibacterial | S. aureus | 16 | |
| Antibacterial | E. coli | 32 | |
| Anti-inflammatory | In vivo model | N/A |
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation, such as COX-2.
- Cell Cycle Arrest : Similar compounds have been shown to induce G1 phase arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt bacterial membranes or interfere with their metabolic processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-chloro-4-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution and condensation reactions. A typical route involves reacting 3-chloro-4-methoxybenzenamine with activated pyran-2-carboxylic acid derivatives (e.g., acid chlorides) under anhydrous conditions. For optimization:
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
- Employ coupling agents like DCC (dicyclohexylcarbodiimide) to improve yields in carboxamide formation .
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature (e.g., 60–80°C for 12–24 hours).
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ ~3.8 ppm). Assign peaks using 2D experiments (COSY, HSQC) to confirm substitution patterns .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 366.05 for C₁₅H₁₃ClNO₅).
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models for this compound?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch variability in reagents.
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability. Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for confounding factors like solvent effects (DMSO vs. aqueous buffers) .
Q. What strategies are recommended for determining the crystal structure of this compound using X-ray diffraction and SHELX software?
- Methodological Answer :
- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) via vapor diffusion.
- Data Collection : Use a synchrotron source for high-resolution data (≤1.0 Å).
- Refinement : In SHELXL, apply restraints for disordered methoxy groups and anisotropic displacement parameters. Validate using R-factors (R₁ < 0.05) and electron density maps .
Q. How can computational methods like molecular docking predict the compound’s interaction with biological targets?
- Methodological Answer :
- Target Preparation : Retrieve protein structures (e.g., PDE5 or herbicide-binding enzymes) from PDB. Optimize protonation states using tools like PROPKA.
- Docking Workflow : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Validate poses via MD simulations (NAMD/GROMACS) to assess stability.
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities, correlating with in vitro IC₅₀ values .
Q. What experimental approaches are used to study the environmental degradation pathways of this compound as a herbicide?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, analyzing degradation products via LC-MS/MS.
- Soil Microcosms : Incubate with agricultural soil samples, quantifying residual compound via GC-MS. Identify metabolites (e.g., demethylated or hydroxylated derivatives) .
- QSAR Modeling : Predict eco-toxicity using logP and Hammett constants to guide safer agrochemical design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
